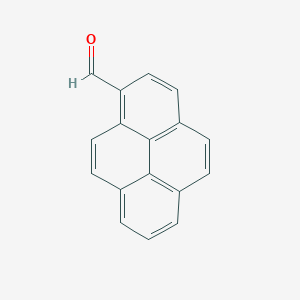

1-Pyrenecarboxaldehyde

Description

Significance and Research Context of 1-Pyrenecarboxaldehyde

This compound is a versatile compound with wide-ranging applications in both research and industrial settings. cymitquimica.com Its excellent fluorescent properties make it a crucial component in the development of organic light-emitting diode (OLED) materials. riyngroup.com The compound's distinct optical characteristics also lend themselves to its use as a fluorescent probe for detecting a variety of analytes, including metal ions and biomolecules. sigmaaldrich.comriyngroup.com

In the realm of materials science, this compound is employed for the surface functionalization of carbon nanotubes (CNTs). The pyrene (B120774) group interacts with the CNTs through π-π stacking, leading to uniform immobilization on the nanotube surface. sigmaaldrich.com Furthermore, it serves as a key intermediate in the synthesis of pyrene-based dyes, sensors, and other materials. mendelchemicals.com Its derivatives have been explored as potential organic semiconductors in electronic devices. uky.edu

The compound's utility extends to the biological sciences, where it is used as a fluorescent tag for visualizing and tracking biomolecules. riyngroup.commendelchemicals.com This application is valuable in fluorescence microscopy and cell imaging. riyngroup.com Additionally, it is a crucial intermediate in the agrochemical, pharmaceutical, and dyestuff industries. chemicalbook.comthermofisher.comfishersci.at

Historical Perspectives in this compound Research

The synthesis of this compound has been a subject of study for many decades. One of the earliest reported methods for its synthesis was in 1937 by Vollmann, who utilized a Vilsmeier-Haack reaction with N-methylformanilide and phosphorus oxychloride. orgsyn.org Over the years, various other synthetic routes have been developed.

Early research also focused on the photophysical properties of this compound. For instance, studies have investigated the Ham effect in pyrene and its derivatives, noting the influence of solvents on their fluorescence and absorption spectra. researchgate.net The compound's fluorescence was recognized early on as being highly sensitive to the polarity of its environment. chemicalbook.comthermofisher.comfishersci.at

In 1982, a fluorimetric method for determining glibenclamide in plasma was developed using pyrene-1-aldehyde, showcasing its early application in analytical chemistry. sigmaaldrich.com A few years later, in 1985, it was used as a fluorescence probe for determining the critical micelle concentration of surfactants. sigmaaldrich.com These early studies laid the groundwork for the extensive use of this compound as a fluorescent probe in various chemical and biological systems.

Current Research Frontiers and Emerging Trends for this compound

Modern research continues to uncover new applications and insights into this compound. A significant area of focus is its use in advanced materials and nanotechnology. Researchers are actively exploring its role in creating morphologically interesting microstructures. researchgate.netrsc.org For example, a re-precipitation method using sodium dodecyl sulphate as a morphology-directing agent has been used to synthesize rod, bar, and rectangular plate-shaped microstructures of the compound. researchgate.netrsc.org

The development of novel chemosensors based on this compound is another active frontier. sigmaaldrich.com For instance, a dual fluorescent pyrene-based chemosensor has been developed for the detection of bismuth (III) and aluminium (III) ions, with applications in bio-imaging. sigmaaldrich.com Its derivatives are also being investigated for the ratiometric fluorescence sensing and intracellular imaging of aluminum ions. chemsrc.com

Furthermore, this compound is being utilized in the quantitative analysis of important biological molecules. A recent study demonstrated its use in the simultaneous quantitative detection of cysteine and homocysteine using MALDI-TOF mass spectrometry, achieving very low detection limits. acs.orgnih.gov Research is also delving into the synthesis and biological evaluation of pyrene-derived aminophosphonates, with some derivatives showing promising cytotoxicity against cancer cell lines. beilstein-journals.org The compound and its derivatives are also being explored for their potential in supramolecular chemistry, leading to the formation of vesicular structures and demonstrating aggregation-induced emission. ias.ac.in

Interactive Data Tables

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comriyngroup.comchemicalbook.comchemsrc.comsigmaaldrich.com

Table 2: Key Research Applications of this compound. sigmaaldrich.comriyngroup.commendelchemicals.comchemicalbook.comresearchgate.netrsc.orgchemsrc.comacs.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYFOPUXRMOLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184373 | |

| Record name | Pyrene-1-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Alfa Aesar MSDS] | |

| Record name | Pyrene-1-aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3029-19-4 | |

| Record name | 1-Pyrenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-1-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PYRENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene-1-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRENYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9H95PVI1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Pyrenecarboxaldehyde

Established Synthetic Pathways for 1-Pyrenecarboxaldehyde

This compound is a valuable building block in the synthesis of functional materials due to the unique photophysical properties of the pyrene (B120774) chromophore. orgsyn.org Several synthetic routes have been established for its preparation, with the Vilsmeier-Haack formylation and metal-catalyzed approaches being the most prominent. orgsyn.org

Vilsmeier-Haack Formylation and its Modifications

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like pyrene. organic-chemistry.orgnumberanalytics.com The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org The electrophilic Vilsmeier reagent then attacks the electron-rich pyrene ring, leading to the formation of an iminium ion, which is subsequently hydrolyzed during workup to yield the desired aldehyde. organic-chemistry.orgwikipedia.org

A historical synthesis of this compound reported by Vollmann in 1937 utilized the Vilsmeier-Haack reaction with N-methylformanilide and POCl₃. orgsyn.org More recent modifications to this procedure have also been reported, aiming to improve yields and simplify the process. orgsyn.org The reaction is known for its utility in introducing a formyl group under relatively mild conditions. numberanalytics.com

The mechanism of the Vilsmeier-Haack reaction can be summarized in three main stages:

Formation of the Vilsmeier reagent: A substituted amide reacts with phosphorus oxychloride to form a chloroiminium ion. wikipedia.org

Electrophilic aromatic substitution: The electron-rich pyrene attacks the electrophilic Vilsmeier reagent, forming an iminium salt. chemtube3d.com

Hydrolysis: The iminium salt is hydrolyzed during the workup to produce the final aldehyde product. chemtube3d.com

Metal-Catalyzed Formylation Approaches

In addition to the classic Vilsmeier-Haack reaction, various metal-catalyzed methods have been developed for the formylation of pyrene. These approaches often employ Lewis acids to activate the formylating agent and enhance the regioselectivity of the reaction. worktribe.com

Commonly used metal catalysts include:

Aluminum chloride (AlCl₃): This strong Lewis acid can promote the formylation of pyrene. orgsyn.orgworktribe.com

Titanium tetrachloride (TiCl₄): TiCl₄ is another effective Lewis acid catalyst for this transformation. For instance, the TiCl₄-catalyzed formylation of 2,7-di-tert-butylpyrene (B1295820) with dichloromethyl methyl ether selectively yields 2,7-di-tert-butylpyrene-4-carbaldehyde in high yield. worktribe.com The choice of Lewis acid can influence the position of formylation on the pyrene core. worktribe.com

Ruthenium-Cobalt-Cerium (Ru-Co-Ce) catalysts: Complex catalyst systems have also been explored for the formylation of pyrene. orgsyn.org Transition metal catalysts, including those based on ruthenium, are known to be effective in various carbonylation and formylation reactions. mdpi.comsioc-journal.cn For example, ruthenium pincer complexes have been used for the N-formylation of amines using CO₂ and H₂. researchgate.net

The choice of catalyst and reaction conditions can be tailored to achieve the desired regioselectivity and yield of this compound or its derivatives. worktribe.com

Derivatization Strategies of the Aldehyde Moiety in this compound

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives with tailored properties. These derivatization strategies are crucial for developing new materials for applications in sensing, imaging, and medicine.

Schiff Base Formation and Related Condensation Reactions

The condensation reaction between this compound and a primary amine is a straightforward and widely used method to synthesize Schiff bases (imines). researchgate.netresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, sometimes with the addition of an acid catalyst. researchgate.netnih.gov

The general reaction is as follows: Pyrene-CHO + R-NH₂ → Pyrene-CH=N-R + H₂O

The synthesis of Schiff bases from this compound has been extensively reported. For example, refluxing this compound with various amines in solvents like methanol, hexane, or dichloromethane (B109758) for 24 hours has been employed to prepare a range of Schiff bases. beilstein-journals.org In some cases, simple mixing at room temperature is insufficient, necessitating harsher reaction conditions due to the steric bulk of the pyrene moiety. beilstein-journals.org

These Schiff bases can serve as ligands for the synthesis of metal complexes or as intermediates for further functionalization. researchgate.net For instance, pyrene-appended Schiff base organotin(IV) compounds have been synthesized through the condensation of this compound with aminobenzoate derivatives. rsc.org

Table 1: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Resulting Schiff Base | Reference |

| 2-Aminothiazole | (E)-N-(pyren-1-ylmethylene)thiazol-2-amine | researchgate.net |

| 1,8-Diaminonaphthalene | (N1E,N8E)-N1,N8-bis(pyren-1-ylmethylene)naphthalene-1,8-diamine | researchgate.net |

| Trimethylstannyl 4-aminobenzoate | Trimethylstannyl (E)-4-((pyren-1-ylmethylene)amino)benzoate | rsc.org |

| Triphenylstannyl 4-aminobenzoate | Triphenylstannyl (E)-4-((pyren-1-ylmethylene)amino)benzoate | rsc.org |

Hydrazone Derivatives and Their Synthesis

Hydrazones are another important class of derivatives synthesized from this compound. They are formed through the condensation reaction of the aldehyde with a hydrazine (B178648) derivative. dergipark.org.trresearchgate.net These compounds are known for their coordination ability and are used in the development of chemosensors and biologically active molecules. researchgate.netnih.gov

The general synthesis involves reacting this compound with a hydrazide or hydrazine in a suitable solvent, often with mild heating. dergipark.org.trresearchgate.net Hydrazones possess a characteristic -C=N-N- linkage and can exist in keto-enol tautomeric forms. dergipark.org.tr

A specific example is the synthesis of pyrene-1-carboxaldehyde hydrazone, which can be further modified, for instance, by grafting onto mesoporous silica (B1680970) foam for applications in electroanalysis. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Hydrazine derivative | Pyrene-based hydrazone | researchgate.net |

| 4-Iodoaniline | Benzophenone | Phenylhydrazine derivative (intermediate for hydrazone synthesis) | acs.org |

Thiosemicarbazone Derivatization

Thiosemicarbazones are formed by the reaction of this compound with a thiosemicarbazide (B42300). sioc-journal.cn This derivatization introduces a sulfur atom into the molecule, which can significantly influence its coordination chemistry and biological activity. bath.ac.uk The synthesis is typically carried out by heating the aldehyde and thiosemicarbazide in an alcoholic solvent, often with an acid catalyst. bath.ac.uknih.gov

The resulting thiosemicarbazones, which contain an imine bond (-N=CH-), are valuable intermediates in organic synthesis and have been investigated for various applications, including as enzyme inhibitors. beilstein-journals.orgnih.gov For example, novel pyrenecarboxaldehyde thiosemicarbazones have been synthesized and characterized for their ability to recognize mercury ions. sioc-journal.cn The synthesis often involves a simple one-pot reaction with good yields. nih.gov

Table 3: Examples of Thiosemicarbazones from this compound

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone | Reference |

| 4-Methyl-3-thiosemicarbazide | Pyrenecarboxaldehyde-4-methyl-3-thiosemicarbazone | sioc-journal.cn |

| 4-(4-Ethylphenyl)-3-thiosemicarbazide | Pyrenecarboxaldehyde-4-(4-ethylphenyl)-3-thiosemicarbazone | sioc-journal.cn |

| 4,4-Dimethyl-3-thiosemicarbazide | Pyrenecarboxaldehyde-4,4-dimethyl-3-thiosemicarbazone | sioc-journal.cn |

| Thiosemicarbazide | Pyrene-1-thiosemicarbazone | science.gov |

Reactions with Amines (e.g., 2-naphthalenamine)

The aldehyde functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives, most notably through condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental in constructing larger, functional molecules for applications in materials science and medicinal chemistry. orgsyn.orgmdpi.com

The general synthesis of Schiff bases from this compound involves the reaction between the aldehyde and a primary amine, often under reflux conditions. beilstein-journals.org The choice of solvent can vary, with methanol, ethanol, hexane, and dichloromethane being commonly employed. beilstein-journals.orgnih.gov In many cases, the reaction is catalyzed by a few drops of acetic acid. nih.gov The formation of the characteristic azomethine (–C=N–) group is the hallmark of this transformation. mdpi.comnih.gov While simple mixing of the reactants at room temperature can be sufficient for some aldehydes and amines, the steric bulk and electronic nature of the pyrene moiety can necessitate harsher conditions, such as prolonged refluxing for up to 24 hours, to achieve satisfactory conversion. beilstein-journals.org

A specific example of this reaction is the condensation of this compound with 2-naphthalenamine. orgsyn.orgorgsyn.org This transformation serves as a key step in the synthesis of complex benzoquinoline derivatives, which have been used as model compounds for studying thermal cracking processes in petroleum chemistry. orgsyn.org The resulting imine, N-(pyren-1-ylmethylene)naphthalen-2-amine, combines the distinct properties of both the pyrene and naphthalene (B1677914) aromatic systems.

The synthesis of various Schiff bases derived from this compound or its amino-analogue (1-aminopyrene) has been extensively reported, highlighting the reaction's broad applicability. These Schiff bases are not only stable compounds but also serve as important ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.comnih.gov

| Pyrene Reactant | Amine/Aldehyde Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | 2-Naphthalenamine | Condensation reaction | Schiff Base (Benzoquinoline precursor) | orgsyn.orgorgsyn.org |

| This compound | Benzhydrylamine | Microwave irradiation, solvent-free, 100–120 °C | Schiff Base (Intermediate for aminophosphonates) | tandfonline.com |

| 1-Aminopyrene | Various heterocyclic aldehydes | Ethanol, acetic acid catalyst | Schiff Base | nih.gov |

| This compound | Various primary amines | Reflux in methanol, hexane, or dichloromethane | Schiff Base | beilstein-journals.org |

Cyanosilylation Reactions

Cyanosilylation is a crucial carbon-carbon bond-forming reaction involving the addition of a silyl (B83357) cyanide reagent, most commonly trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group. wikipedia.orgacs.org In the case of this compound, this reaction converts the aldehyde into an O-silylated cyanohydrin. wikipedia.org These products are valuable synthetic intermediates, as the cyanohydrin moiety can be further transformed into important functional groups like α-hydroxy acids and β-amino alcohols. researchgate.net

The reaction proceeds via the nucleophilic addition of the cyanide anion, facilitated by the silyl group, to the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgresearchgate.net The general transformation is as follows:

RCHO + (CH₃)₃SiCN → R-CH(OSi(CH₃)₃)-CN

While the reaction can sometimes proceed without a catalyst, particularly for reactive aldehydes at high temperatures, it is typically promoted by a Lewis acid or base catalyst to improve reaction rates and yields, especially for less reactive ketones. acs.orgresearchgate.net A variety of catalytic systems have been developed for cyanosilylation, including metal-organic frameworks, polyoxometalates, and organocatalysts. acs.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. researchgate.net

Recent advancements have focused on developing more sustainable protocols. For instance, coordination polymers containing Zn(II) or Cd(II) have been employed as effective heterogeneous catalysts for the solvent-free, microwave-assisted cyanosilylation of various aldehydes. researchgate.netdoaj.org In these systems, microwave irradiation can significantly reduce reaction times compared to conventional heating. researchgate.net Studies comparing different catalysts have shown that factors such as the Lewis acidity of the metal center and the accessibility of catalytic sites play a crucial role in the reaction's efficiency. researchgate.net For example, a Zn(II)-based coordination polymer was found to be more effective than its Cd(II) analogue for the cyanosilylation of benzaldehyde (B42025). researchgate.net

| Aldehyde Substrate | Cyanide Source | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Various aromatic/aliphatic aldehydes | TMSCN | Zn(II) or Cd(II) Coordination Polymers | Solvent-free, Microwave-assisted | High yields, short reaction times. Zn(II) catalyst more active than Cd(II). | researchgate.netresearchgate.net |

| Acetophenone (ketone model) | TMSCN | Fluoride (B91410) on Polymeric Ionic Tags (POLITAG-L-F) | Batch, 60 °C | Quantitative yield in 1 hour; demonstrates high efficiency of organocatalyst. | acs.org |

| Various aldehydes | TMSCN | None (Catalyst-free) | High temperature | Protocol exists but is not effective for less reactive ketones. | acs.org |

Pyrene Ring Functionalization of this compound Derivatives

The pyrene core is an electron-rich aromatic system that can undergo electrophilic substitution. uky.edu The reactivity of the pyrene ring is not uniform across all positions. Based on both experimental observations and theoretical calculations, electrophilic attack occurs preferentially at the most electron-rich centers, which are the 1, 3, 6, and 8-positions (non-K region). uky.edursc.org The 2, 7 (nodal) and 4, 5, 9, 10 (K-region) positions are significantly less reactive towards most electrophiles. mdpi.com

When a substituent is already present on the pyrene ring, as in this compound or its derivatives, it directs subsequent functionalization. The formyl group (-CHO) in this compound is an electron-withdrawing and deactivating group. In the electrophilic substitution of monosubstituted pyrenes, a deactivating group at the 1-position directs incoming electrophiles to the 6- and 8-positions, and to a lesser extent, the 3-position. oup.com

For example, the Friedel-Crafts acetylation of 1-acetylpyrene, which has a similarly deactivating group at the 1-position, yields a mixture of 1,8-, 1,6-, and 1,3-diacetylpyrenes. oup.com Likewise, bromination of 1-nitropyrene (B107360) results in substitution at the 6- and 8-positions. oup.com This reactivity pattern indicates that it is possible to synthesize 1,6- and 1,8-disubstituted pyrene derivatives starting from this compound. However, achieving selective substitution at only one of these positions or at the 3-position can be challenging, often resulting in isomeric mixtures. mdpi.com The synthesis of 1,3-disubstituted pyrenes is particularly difficult due to the strong preference for substitution at the 1,6- and 1,8- sites. mdpi.com

This ability to further functionalize the pyrene backbone of this compound derivatives is crucial for tuning the electronic and photophysical properties of the final molecules. worktribe.comacs.org By introducing additional groups, researchers can modify properties like fluorescence quantum yield, solubility, and molecular packing in the solid state, which is essential for the development of materials for organic electronics such as OLEDs and OFETs. uky.eduworktribe.com

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of this compound have often relied on protocols that present environmental or safety concerns. The classic Vilsmeier-Haack reaction, for instance, uses phosphorus oxychloride and N-methylformanilide. orgsyn.org Other reported methods have employed toxic halo-ethers or expensive and toxic heavy metal catalysts. orgsyn.org

In line with the principles of green chemistry, recent research has focused on developing more facile, inexpensive, and environmentally benign synthetic routes. A notable advancement is a two-step procedure that avoids many of the drawbacks of older methods. This process begins with the synthesis of 1-bromopyrene (B33193) from pyrene, followed by lithiation and quenching with N,N-dimethylformamide (DMF) to yield this compound. orgsyn.org This approach is efficient for gram-scale synthesis and, crucially, does not require the use of highly toxic reagents or expensive metal catalysts, making it a greener alternative to previous protocols. orgsyn.org Another reported method involves a Lewis acid-catalyzed formylation using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether, which provides a high yield of 96%. chemicalbook.com While effective, the handling and disposal of the Lewis acid must be considered.

Beyond the initial synthesis of the aldehyde, green chemistry principles are also being applied to its subsequent transformations. The use of microwave irradiation is a prominent example of a green technique that can enhance reaction efficiency. unige.ch Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, lower energy consumption, and sometimes higher yields compared to conventional heating. This has been successfully applied in reactions involving this compound derivatives. For example, the Kabachnik-Fields condensation of this compound with an amine and a dialkyl phosphite (B83602) has been performed under solvent-free, microwave-assisted conditions to produce α-aminophosphonates. tandfonline.comresearchgate.net Similarly, the cyanosilylation of aldehydes has been effectively carried out using microwave irradiation in the absence of a solvent, which minimizes waste. researchgate.netdoaj.org These examples demonstrate a clear trend towards adopting greener methodologies in the chemistry of this compound and its derivatives. nih.gov

Compound List

| Compound Name |

|---|

| 1,3-Diacetylpyrene |

| 1,6-Diacetylpyrene |

| 1,8-Diacetylpyrene |

| 1-Acetylpyrene |

| 1-Aminopyrene |

| 1-Bromopyrene |

| 1-Nitropyrene |

| This compound |

| 2-Naphthalenamine |

| Acetic acid |

| Benzhydrylamine |

| Cadmium(II) |

| Dichloromethane |

| Dichloromethyl methyl ether |

| Ethanol |

| Hexane |

| Methanol |

| N,N-Dimethylformamide (DMF) |

| N-methylformanilide |

| Phosphorus oxychloride |

| Pyrene |

| Titanium tetrachloride |

| Trimethylsilyl cyanide (TMSCN) |

| Zinc(II) |

Spectroscopic and Photophysical Investigations of 1 Pyrenecarboxaldehyde

Fundamental Photophysical Properties

1-Pyrenecarboxaldehyde possesses several key photophysical characteristics, including a long monomer lifetime and a high propensity for excimer formation, which are highly sensitive to its local environment. researchgate.net

The UV-Vis absorption spectrum of this compound is characterized by multiple bands corresponding to π-π* electronic transitions within the aromatic pyrene (B120774) system. The precise location of these absorption maxima (λmax) is influenced by solvent polarity and the aggregation state of the molecules. sci-hub.se In aqueous solutions, the aggregation state significantly affects the spectrum; at a concentration of 1.0 µM, aggregation can lead to dimer or multimer peaks, with a characteristic peak observed at approximately 365.5 nm. researchgate.net Upon sonication or thermal treatment, disintegration of these aggregates can lead to the appearance of a new peak around 342 nm, indicative of the monomeric form. researchgate.net In various organic solvents, the absorption spectrum typically falls within the 287–409 nm range due to the extended π-conjugation. sci-hub.se

Table 1: UV-Vis Absorption Data for this compound and its Derivatives

| Compound/Condition | Solvent/State | Absorption Maxima (λmax) (nm) | Source |

| This compound (aggregated) | Aqueous | 365.5 | researchgate.net |

| This compound (monomeric) | Aqueous | 342 | researchgate.net |

| Pyrene Derivatives (general) | Various Organic Solvents | 287 - 409 | sci-hub.se |

The fluorescence of this compound is particularly notable for its ability to exist in two distinct emissive forms: a monomer and an excimer. researchgate.net The balance between these two states is highly dependent on factors such as concentration and the surrounding medium.

At very low concentrations (e.g., 10-8 M in aqueous solution), this compound exhibits characteristic monomer fluorescence. researchgate.net This emission is highly structured, with distinct vibronic bands. researchgate.netresearchgate.net In aqueous solutions, the monomer emission spectrum shows a primary peak around 382 nm and a prominent shoulder at approximately 400 nm. researchgate.net The phenomenon of monomer emission can also be observed in crystalline states, where emitting monomers are typically located in disordered regions near the crystal surface. tandfonline.com The intensity and structure of these vibronic bands are sensitive to the local environment, a property that is exploited in solvatochromic studies. researchgate.net

An excimer, or "excited-state dimer," is formed through the diffusion-controlled interaction of an excited-state monomer with a ground-state monomer. nih.gov This process is highly dependent on the concentration of the fluorophore; as concentration increases, the probability of two molecules coming into close proximity for excimer formation rises. researchgate.net The resulting excimer emission is characteristically a broad, structureless, and significantly red-shifted band compared to the structured monomer fluorescence. researchgate.netinstras.com

For this compound in aqueous solution, this excimer peak is observed at a maximum (λmax) of about 472 nm. researchgate.net The formation is driven by π-π stacking interactions between the aromatic pyrene rings. mdpi.com The ratio of excimer to monomer fluorescence intensity (IE/IM) is a common metric used to study processes that affect the proximity and mobility of the pyrene moieties. researchgate.net For some pyrene derivatives, the excimer emission can be observed in a range of 475–510 nm, resulting in a very large Stokes shift. acs.org

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes of monomer and excimer states by measuring their fluorescence lifetimes. Pyrene and its derivatives are known for having long fluorescence lifetimes, which is a significant advantage for their use as fluorescent probes. researchgate.netnih.gov The excimer state, in particular, has a long lifetime, often exceeding 40 ns. nih.govnih.gov

This extended lifetime allows for time-gated detection techniques, where the signal from the long-lived pyrene excimer can be selectively measured after the decay of short-lived background fluorescence from other native molecules in a complex sample. nih.govresearchgate.net Studies on hydrophobically modified polymers labeled with pyrene have used time-resolved data to reveal the coexistence of pre-formed ground-state dimers (static excimers) and dynamically formed excimers, which form after excitation. acs.org The analysis of fluorescence decay profiles can distinguish between these species and quantify the kinetics of excimer formation (ka), dissociation (kd), and deactivation (kE). acs.org

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. This compound exhibits significant solvatochromism due to the polar nature imparted by the aldehyde group and the sensitivity of its π-π* electronic transitions to the solvent environment. researchgate.netsci-hub.se

In nonpolar solvents, the fluorescence may originate from an n-π* transition. However, as the polarity of the solvent increases, the π-π* excited state is stabilized through dipole-dipole interactions with the solvent molecules. researchgate.net This stabilization lowers the energy of the π-π* state, often below the n-π* state, causing it to become the primary emitting state. researchgate.net This switch results in a bathochromic (red) shift in the emission spectrum. sci-hub.se For example, studies on pyrene-based derivatives have shown a progressive red-shift in emission when moving from less polar solvents like tetrahydrofuran (B95107) (THF) to highly polar solvents like dimethyl sulfoxide (B87167) (DMSO). sci-hub.se The microenvironment surrounding the this compound probe in the ionic liquid bmimPF6 has been found to be similar in polarity to that of acetonitrile (B52724) and dimethyl sulfoxide. researchgate.net

Table 2: Solvatochromic Effects on Fluorescence Emission of this compound and Related Derivatives

| Compound | Solvent | Emission Maxima (λmax) (nm) | Source |

| This compound (Excimer) | Aqueous | 472 | researchgate.net |

| Pyrene-based derivative (P1) | Methanol (MeOH) | 452 | sci-hub.se |

| Pyrene-based derivative (P2) | Methanol (MeOH) | 450 | sci-hub.se |

| Pyrene-based derivative (P3) | Methanol (MeOH) | 450 | sci-hub.se |

| Pyrene-1-COOH (Acid form) | Water (pH 2.0) | 415 | nih.gov |

| Pyrene-1-COO⁻ (Base form) | Water (pH 9.2) | 380.5 | nih.gov |

Monomer Emission Analysis

Time-Resolved Fluorescence Emission Techniques

Solid-State Photophysical Properties and Aggregation-Induced Emission (AIE)

The photophysical behavior of this compound in the solid state is significantly influenced by its molecular arrangement and intermolecular interactions. These factors dictate the observed emission characteristics, including the potential for aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state.

Influence of Molecular Packing and Crystal Structure on Emission

The way this compound molecules arrange themselves in a crystal lattice has a profound effect on their solid-state luminescence. The crystal structure can facilitate or hinder the formation of excimers, which are excited-state dimers that typically emit at longer wavelengths (red-shifted) compared to the monomeric form.

In the crystalline state, this compound can exhibit different emission properties depending on the specific packing arrangement. For instance, the crystal structure of pyrene-1-carbaldehyde consists of infinite π-stacks of molecules with identifiable dimers. researchgate.net This stacking can lead to a red-shift in fluorescence. researchgate.net Studies on pyrene derivatives have shown that the degree of π-π stacking and the distance between pyrene units are critical in determining the emission energy. chinesechemsoc.org Shorter distances and stronger π-π interactions generally lead to more red-shifted emissions. chinesechemsoc.org

The formation of different polymorphic crystals can also lead to varied photophysical properties. For example, different crystal forms of a pyrene derivative showed distinct emission spectra, with one form exhibiting a broad emission band and others displaying spectra with more defined vibrational features, similar to pyrene in solution. researchgate.net

The introduction of substituents can alter the molecular packing and, consequently, the emission properties. A small, electron-conjugated substituent like the aldehyde group in this compound can promote ordered dimer stacking, resulting in red-shifted and potentially weakened emission. chemrxiv.org In contrast, bulkier substituents can disrupt this ordered stacking, leading to different emission characteristics. chemrxiv.org This highlights the delicate balance between molecular structure and solid-state packing in controlling the photophysical output.

Furthermore, the application of external pressure can alter the crystal structure and induce changes in the emission, a phenomenon known as piezochromism. For pyrene-1-carbaldehyde, increasing pressure leads to a decrease in the inter-planar distance within the π-stacks, resulting in a significant red-shift of the fluorescence. researchgate.net

Temperature-Induced Reversible Fluorescence Perturbations in Aqueous Dispersion

In aqueous environments, the fluorescence of this compound is highly sensitive to concentration and temperature. The distribution of the molecule can range from monomeric to excimeric or aggregated states depending on its concentration. researchgate.netresearchgate.net

At very low concentrations (e.g., 10⁻⁸ M) in water, this compound exists primarily in a monomeric form. researchgate.netresearchgate.net In this state, it exhibits a strong, reversible perturbation of its vibronic band intensities in response to temperature changes between 20-50 °C. researchgate.netresearchgate.net This temperature sensitivity suggests a specific interaction between the solute and solvent molecules, likely involving dipole-dipole interactions and hydrogen bonding, which are influenced by heating. researchgate.netresearchgate.net As temperature increases, the entropy of the surrounding water molecules changes, affecting these interactions and leading to the observed fluorescence perturbations. researchgate.netresearchgate.net

At higher concentrations (e.g., 10⁻⁷ M and above), this compound can form excimers and aggregates in aqueous solution, leading to different fluorescence characteristics. researchgate.netresearchgate.net For instance, an excimer peak can be observed around 472 nm. researchgate.net The ratio of excimer to monomer emission (IE/IM) is dependent on the concentration. researchgate.net

This temperature-induced reversible fluorescence makes this compound a potential candidate for temperature-sensing applications in specific environments.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to elucidate the precise chemical structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the pyrene core and the aldehyde proton. The chemical shifts (δ) of these protons are influenced by their electronic environment and their proximity to the electron-withdrawing aldehyde group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal.

The following table summarizes representative NMR data for this compound and related derivatives.

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

| Pyrene Derivative | ¹H NMR (500 MHz) | CDCl₃ | 8.62 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H), 7.40 (d, J = 5.0 Hz, 4H), 4.69 (s, 2H), 4.15 (s, 3H), 2.54 (br s, 1H) wiley-vch.de |

| Pyrene Derivative | ¹³C NMR (125 MHz) | CDCl₃ | 161.6 (C), 149.8 (CH), 136.8 (C), 133.1 (CH), 131.2 (C), 125.5 (CH), 116.5 (C), 91.2 (C), 89.5 (C), 63.8 (CH₂), 61.7 (CH₃) wiley-vch.de |

| 1-Aminopyrene | ¹H NMR (400 MHz) | DMSO-d₆ | 6.32 (s, 2H, -NH₂), 7.40 (d, J = 8.3 Hz, 1H, H₂), 7.71 (d, J = 8.8 Hz, 1H,H₅), 7.86 (t, J = 7.7 Hz, 1H, H₇), 7.88 (d, J = 8.8 Hz, 1H, H₄), 7.92 (d, J = 9.3 Hz, 1H, H₁₀), 7.97 (d, J = 8.4 Hz, 1H, H₂), 7.98 (d, 1H, H₆), 7.99 (d, 1H, H₈), 8.29 (d, J = 9.2 Hz, 1H, H₉) preprints.org |

| 1-Aminopyrene | ¹³C NMR (100 MHz) | DMSO-d₆ | 113.13 (C₂), 114.72 (C₃ₐ), 121.39 (C₁₀ₐ), 121.76 (C₅), 122.13 (C₉), 122.37 (C₆), 122.91 (C₈), 124.14 (C₁₀), 125.14 (C₃ₐ₁), 125.70 (C₅ₐ₁), 125.85 (C₇), 126.52 (C₃), 127.70 (C₄), 131.67 (C₈ₐ), 132.02 (C₅ₐ), 144.36 (C₁) preprints.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its chemical bonds. A prominent feature is the strong absorption band for the carbonyl (C=O) group of the aldehyde, typically appearing in the region of 1650-1700 cm⁻¹. Other bands correspond to C-H stretching and bending vibrations of the aromatic rings.

| Technique | Sample Form | Characteristic Peaks (cm⁻¹) |

| FTIR | KBr Wafer | Data available from Aldrich Chemical Company, Inc. nih.gov |

| ATR-IR | Neat | Data available from Bio-Rad Laboratories, Inc. nih.gov |

| IR (KBr) | Pellet | 3152, 2943, 2853, 2215, 1602, 1539, 1492, 1466, 1418, 1361, 1296, 1242, 1129, 1048, 1000, 963, 889, 819, 743, 661, 623, 547, 496 wiley-vch.de |

Mass Spectrometry (MS) (e.g., ESI-HRMS, MALDI-TOF MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS): This technique often provides a clear molecular ion peak (M⁺) and a fragmentation pattern that can aid in structural elucidation. For this compound, the molecular ion peak is observed at an m/z of 230. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., Time-of-Flight, TOF) allow for highly accurate mass measurements. cicbiomagune.esacs.org This precision enables the determination of the exact elemental formula of the compound. For instance, ESI-MS of a pyrene derivative calculated a mass of 295.11 and obtained a value of 296.05 for the protonated molecule [M+H]⁺. sci-hub.se MALDI-TOF MS has also been used to characterize pyrene derivatives. wiley-vch.de

| Technique | Ionization Method | m/z (Mass-to-Charge Ratio) | Notes |

| GC-MS | Electron Ionization (EI) | Top Peak: 230, 2nd Highest: 201, 3rd Highest: 229 nih.gov | Data from NIST Mass Spectrometry Data Center. nih.gov |

| MALDI-TOF MS | MALDI | Calculated for [M+H]⁺: 341.13, Found: 341.03 wiley-vch.de | For a pyrene derivative. wiley-vch.de |

| ESI-MS | Electrospray Ionization (ESI) | Calculated: 295.11, Obtained: 296.05 [M+H]⁺ sci-hub.se | For a pyrene derivative. sci-hub.se |

Computational Chemistry and Theoretical Modeling of 1 Pyrenecarboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties and reactivity of complex organic molecules like 1-pyrenecarboxaldehyde. These computational methods provide insights at the atomic level that are often complementary to experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study polyaromatic hydrocarbons (PAHs) and their derivatives. nih.govscirp.org For pyrene (B120774), functionals such as B3LYP with basis sets like 6-311G** or 6-311++G(d,p) have been shown to provide results that align well with experimental data. nih.govscirp.org

DFT calculations are employed to optimize the geometrical structure of this compound, determining key parameters such as bond lengths and angles. journaljmsrr.com These studies also elucidate its electronic properties by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgamazonaws.com A smaller gap generally suggests higher reactivity. amazonaws.com

Investigations into pyrene derivatives have shown that substitutions on the pyrene ring can influence their geometrical structures and electronic energies. scirp.org Various electronic properties and chemical reactivity descriptors can be calculated to understand the molecule's behavior. journaljmsrr.comfudutsinma.edu.ng

Table 1: Key Electronic Properties and Global Reactivity Descriptors Calculated via DFT This table presents typical parameters derived from DFT calculations for pyrene-like molecules, illustrating the type of data generated in theoretical studies.

| Property | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO; relates to chemical reactivity and stability. amazonaws.com |

| Ionization Potential (IP) | IP ≈ -EHOMO; the energy required to remove an electron. amazonaws.com |

| Electron Affinity (EA) | EA ≈ -ELUMO; the energy released when an electron is added. amazonaws.com |

| Electronegativity (χ) | χ ≈ -½(ELUMO + EHOMO); measures the power to attract electrons. amazonaws.com |

| Chemical Hardness (η) | η ≈ ½(ELUMO - EHOMO); measures resistance to charge transfer. amazonaws.com |

| Softness (S) | S = 1/(2η); the reciprocal of hardness, indicates higher reactivity. amazonaws.com |

| Electrophilicity Index (ω) | ω = μ²/ (2η) (where μ is chemical potential); measures electrophilic power. amazonaws.com |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. amazonaws.com The MEP map illustrates the charge distribution on the molecular surface, where different potential values are represented by different colors. amazonaws.comsemanticscholar.org

Negative Regions (Red/Yellow): These areas correspond to electron-rich regions and are susceptible to electrophilic attack. amazonaws.com In molecules with carbonyl groups, the oxygen atom typically exhibits a strong negative potential.

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. amazonaws.com

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis is frequently used to understand intermolecular interactions, such as hydrogen bonding. amazonaws.com For pyrene derivatives, MEP maps can reveal how different functional groups influence the electrostatic potential across the aromatic system and guide predictions of intermolecular interactions. rsc.orgsci-hub.se

Average Local Ionization Energy (ALIE) is a quantum-molecular descriptor that identifies sites within a molecule that are most susceptible to electrophilic or free-radical attack. researchgate.net It is defined as the average energy required to remove an electron from a specific point r in the space around the molecule. semanticscholar.orgresearchgate.net

The regions with the lowest ALIE values represent the locations of the most loosely bound electrons. mdpi.com Consequently, these sites are the most favorable for electron donation and are the most reactive toward electron-seeking reagents. researchgate.net The ALIE approach has been found to be highly accurate in predicting the reactive sites on PAHs. nih.gov For ligands derived from this compound, ALIE calculations have been used alongside other descriptors to understand local reactivity properties. researchgate.netuns.ac.rs

Fukui functions and their condensed-to-atom variants, Fukui indices, are powerful local reactivity descriptors within DFT. researchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes, indicating the propensity of that site to undergo nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net

A second-order Fukui parameter, f(2)(r), has been computed for this compound to understand the driving forces behind its molecular arrangement in aggregated structures. researchgate.netpsu.edu In this context, a positive f(2)(r) value at an atomic center indicates its electrophilicity, while a negative value signifies its nucleophilicity. researchgate.net This analysis revealed that the stable, slipped face-to-face conformation of this compound dimers is driven by the interaction between electrophilic centers (positive f(2)(r)) of one molecule and nucleophilic centers (negative f(2)(r)) of a neighboring molecule. researchgate.net

Table 2: Computed Second Order Fukui Parameter (f(2)(r)) for Selected Atoms of this compound Data derived from DFT B3LYP 6-31G(d) calculations as described in the literature. researchgate.net This table highlights the predicted electrophilic (+) and nucleophilic (-) centers that govern intermolecular interactions.

| Atom | Predicted Reactivity |

| 1C | Electrophilic (+) |

| 3C | Nucleophilic (-) |

| 5C | Electrophilic (+) |

| 8C | Nucleophilic (-) |

| 10C | Electrophilic (+) |

| 16C | Electrophilic (+) |

| 22H | Nucleophilic (-) |

| 26C (Aldehyde Carbon) | Electrophilic (+) |

While DFT methods are widely used, ab initio (from first principles) calculations provide a different hierarchy of methods for studying molecular systems, often with higher accuracy for specific problems.

G3(MP2)//B3LYP: This is a composite method designed for highly accurate energy calculations. It is a variation of the Gaussian-3 (G3) theory that utilizes geometries and zero-point energies calculated at the B3LYP level of DFT. acs.org This approach is considered a useful and reliable alternative for obtaining accurate thermochemical data. acs.org

CASSCF and CASPT2: The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multiconfigurational approach. kuleuven.bemolcas.org It is essential for correctly describing the electronic structure of systems where single-determinant methods (like Hartree-Fock or standard DFT) fail. molcas.org This includes excited states, transition states in chemical reactions, and molecules with significant diradical character, which can be relevant for the photochemistry of pyrene derivatives. kuleuven.bemolcas.org The CASPT2 method builds upon a CASSCF calculation by adding dynamical electron correlation using second-order perturbation theory, leading to highly accurate energy predictions for these complex systems. kuleuven.bemolcas.org The combination of CASSCF/CASPT2 is a reliable approach for studying systems with potential multireference character. kuleuven.be

Ab Initio Molecular Calculations (e.g., G3(MP2)//B3LYP, CASSCF, CASPT2)

Energetics and Stability

Computational studies have been instrumental in elucidating the energetics and stability of this compound. Through a combination of experimental techniques and high-level ab initio molecular calculations, a detailed thermodynamic profile of the molecule has been established.

The standard molar enthalpy of combustion (ΔcHm°) of crystalline this compound was determined using static bomb combustion calorimetry. researchgate.netx-mol.com This experimental value was then used to derive the standard molar enthalpy of formation (ΔfHm°) in the crystalline phase at 298.15 K. researchgate.netx-mol.com Complementing these experimental findings, theoretical calculations at the G3(MP2)//B3LYP level of theory have been performed to estimate the gas-phase standard enthalpy of formation. researchgate.netresearchgate.net The remarkable agreement between the computationally derived and experimentally measured values validates the accuracy of the theoretical models employed. researchgate.netresearchgate.net

Further insights into the stability of this compound come from the study of its phase transitions. Differential scanning calorimetry has been used to determine the temperature and molar enthalpy of fusion. researchgate.netx-mol.com The volatility of the compound was investigated by measuring its vapor pressure at various temperatures using the Knudsen mass-loss effusion method, which allowed for the determination of the molar standard enthalpies and entropies of sublimation. researchgate.netx-mol.com

Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311G** method, have been employed to investigate the relative stability of chlorinated derivatives of pyrene. scirp.org These studies indicate that the position of substitution significantly impacts the stability of the molecule, with 1-chloropyrene (B1222765) being the most stable isomer, followed by 4-chloropyrene (B12802569) and then 2-chloropyrene. scirp.org This trend in stability aligns with experimental observations of chlorination reactions of pyrene. scirp.org The stability is correlated with the HOMO-LUMO energy gap, where a larger gap indicates greater stability. scirp.org

Table 1: Experimental and Computational Thermodynamic Data for this compound

| Thermodynamic Property | Value | Method | Reference |

| Standard Molar Enthalpy of Combustion (crystalline) | - | Static Bomb Combustion Calorimetry | researchgate.netx-mol.com |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | Derived from ΔcHm° | - | researchgate.netx-mol.com |

| Standard Enthalpy of Formation (gas-phase) | - | G3(MP2)//B3LYP | researchgate.netresearchgate.net |

| Temperature of Fusion | - | Differential Scanning Calorimetry | researchgate.netx-mol.com |

| Molar Enthalpy of Fusion | - | Differential Scanning Calorimetry | researchgate.netx-mol.com |

| Molar Enthalpy of Sublimation | - | Knudsen Mass-Loss Effusion | researchgate.netx-mol.com |

| Molar Entropy of Sublimation | - | Knudsen Mass-Loss Effusion | researchgate.netx-mol.com |

Note: Specific numerical values were not consistently available across the searched sources. The table indicates the properties that have been computationally and/or experimentally determined.

Potential Energy Surfaces and Conical Intersections

The photophysical and photochemical behavior of this compound is governed by the topology of its potential energy surfaces (PESs) and the presence of conical intersections. uni-muenchen.dechemrxiv.org Conical intersections are regions of degeneracy between electronic states and act as efficient funnels for ultrafast, non-radiative decay from an excited state back to the ground state. chemrxiv.orgnih.govcore.ac.uk

For pyrene and its derivatives, computational studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), have been crucial in mapping these complex energy landscapes. uni-muenchen.de These calculations help to locate the minimum energy points on the crossing seams between potential energy surfaces, known as minimum energy conical intersections (MECIs). core.ac.uk

The topography of the PESs around these intersections, whether they are "peaked" or "sloped," influences the subsequent excited-state reactivity and the ultimate fate of the molecule. core.ac.uk In sloped conical intersections, both the excited-state and ground-state gradients point in a similar direction, facilitating a smooth transition back to the ground state, which is a key factor in the photostability of many aromatic molecules. core.ac.ukdntb.gov.ua

While specific studies detailing the complete PES and all conical intersections for this compound were not found, the principles derived from studies on pyrene and other aromatic systems are directly applicable. uni-muenchen.denih.gov The introduction of the carboxaldehyde group is expected to modify the electronic structure and, consequently, the positions and energies of the conical intersections, influencing the molecule's photostability and fluorescence properties.

Gas-Phase Molar Heat Capacities and Absolute Entropies

Computational chemistry provides a powerful tool for determining thermodynamic properties that can be challenging to measure experimentally. For this compound, the gas-phase molar heat capacities and absolute entropies have been calculated. researchgate.netresearchgate.net These calculations are typically performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from optimized molecular geometries derived from quantum chemical calculations, such as the G3(MP2)//B3LYP level of theory. researchgate.net

The determination of these properties is fundamental for a complete thermodynamic description of the molecule. arsdcollege.ac.innist.gov The absolute entropy of a substance at a given temperature is calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions. arsdcollege.ac.in Computational methods allow for the direct calculation of the standard molar entropy in the gas phase.

Table 2: Calculated Gas-Phase Thermodynamic Properties for this compound

| Property | Method | Reference |

| Molar Heat Capacity (Gas-Phase) | G3(MP2)//B3LYP | researchgate.netresearchgate.net |

| Absolute Entropy (Gas-Phase) | G3(MP2)//B3LYP | researchgate.netresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time, providing insights into dynamic processes that are not accessible through static calculations. For systems involving pyrene derivatives, MD simulations have been employed to study a variety of phenomena.

One area of application is the investigation of the aggregation and solubilization behavior of pyrene-containing molecules. For instance, MD simulations have been used to study the reversible solubilization of pyrene by switchable surfactants. acs.org These simulations can reveal the atomic-level details of how pyrene is encapsulated within a micelle and subsequently released, driven by changes in the surfactant's molecular structure. acs.org The simulations showed that pyrene is solubilized in the hydrophobic core of the micelle. acs.org

Another application is the study of the adsorption of pyrene-functionalized polymers, such as polyethylene (B3416737) glycol (pyrene-PEG), onto surfaces like carbon nanotubes. tubitak.gov.trresearchgate.net Full-atom MD simulations in explicit water can model the noncovalent attachment process, revealing how factors like polymer chain length affect the adsorption rate and the orientation of the pyrene anchor on the nanotube surface. tubitak.gov.trresearchgate.net These simulations have shown that longer polymer chains can sterically hinder the adsorption of the pyrene group. tubitak.gov.trresearchgate.net

MD simulations are also used to explore the liquid structure and diffusion dynamics of alkyl-pyrene compounds. acs.org Long-time simulations can uncover characteristic local structures, such as π-π stacking of the pyrene moieties, and reveal anisotropic diffusion, which varies with the pattern of alkyl substitution. acs.org

Furthermore, MD simulations are crucial for understanding the dynamic behavior of pyrene derivatives when interacting with biological macromolecules like proteins. nih.gov In conjunction with molecular docking, MD can predict the stability of the complex, the nature of the binding forces, and identify the key amino acid residues involved in the interaction. nih.gov

Computational Studies on Host-Guest Interactions

Computational methods are invaluable for understanding and predicting the noncovalent interactions that govern the formation and stability of host-guest complexes involving this compound. orientjchem.orgescholarship.org These studies provide insights into molecular recognition phenomena, which are fundamental to supramolecular chemistry and have applications in sensing, catalysis, and drug delivery. researchgate.net

Molecular docking and molecular dynamics simulations are also employed to investigate the interactions of pyrene derivatives with biological hosts, such as bovine serum albumin (BSA). nih.gov These computational approaches can predict the preferred binding site of the guest molecule within the protein and quantify the binding free energy. nih.gov Such studies have suggested that hydrophobic forces play a critical role in the interaction between pyrene derivatives and BSA. nih.gov

The computation of local reactivity descriptors, such as the second-order Fukui parameter, has been used to explain the stacking patterns of this compound molecules in aggregated structures. researchgate.net This computational analysis can predict the most favorable orientation of two interacting molecules, such as a face-to-face slipped conformation, which is consistent with experimental single-crystal X-ray diffraction data. researchgate.net

Theoretical Insights into Excited-State Dynamics and Photostability

Theoretical and computational studies provide profound insights into the excited-state dynamics of this compound, explaining its photophysical properties, including its notable photostability. acs.orgmdpi.com The journey of the molecule after absorbing a photon is mapped out by examining its potential energy surfaces. uni-muenchen.de

Upon photoexcitation, the molecule is promoted to an excited electronic state, typically the S1 state. The subsequent de-excitation pathways determine whether the molecule will fluoresce or undergo non-radiative decay. The remarkable photostability of many aromatic compounds, including pyrene derivatives, is often attributed to the presence of efficient non-radiative decay channels that quickly return the molecule to the ground state without undergoing photochemical reactions. mdpi.com

A key mechanism for this rapid deactivation is internal conversion through a conical intersection between the excited state (S1) and the ground state (S0). mdpi.com Computational studies, including those on similar systems, indicate that the topography of the potential energy surface around the conical intersection plays a crucial role. core.ac.ukdntb.gov.ua A sloped conical intersection allows for a smooth and rapid transition back to the S0 state, which often results in the formation of a vibrationally "hot" ground state molecule that then dissipates the excess energy as heat to the surrounding environment. mdpi.com

For pyrene itself, TD-DFT calculations have been used to simulate absorption spectra and investigate the nature of its excited states. uni-muenchen.de The introduction of the carboxaldehyde group in this compound modifies the electronic structure, which can be intuitively understood using models like Hückel theory applied to molecular fragments. acs.org This substituent effect alters the energies of the excited states and the location of conical intersections, thereby influencing the excited-state lifetime and quantum yield of fluorescence. While the excited-state lifetime of the pyrene radical cation is significantly influenced by the environment, indicating intermolecular quenching processes, the intrinsic photostability of the neutral molecule is largely governed by its intramolecular decay pathways. acs.org

Materials Science Applications of 1 Pyrenecarboxaldehyde

Functional Materials Development

1-Pyrenecarboxaldehyde is a key building block in the synthesis of functional materials due to the desirable photophysical properties of the pyrene (B120774) moiety. orgsyn.orgresearchgate.netorgsyn.org It serves as a precursor for creating a variety of organic functional materials, including those used in organic electronics and sensor technology. orgsyn.orgorgsyn.orgresearchgate.net The pyrene group's inherent fluorescence, high quantum yields, and thermal stability make it an excellent component for these applications. rsc.org

The versatility of this compound stems from its aldehyde group, which readily participates in reactions like condensation with amines to form Schiff bases. This reactivity allows for the straightforward incorporation of the pyrene unit into larger molecular structures and polymers. orgsyn.orgsigmaaldrich.com For instance, it can be used to functionalize surfaces, such as carbon nanotubes, through π-π stacking interactions, leading to uniform immobilization. sigmaaldrich.com This functionalization is crucial for developing new hybrid materials with tailored properties.

Furthermore, this compound is employed in the synthesis of complex organic molecules and polymers. orgsyn.orgbohrium.com These materials often exhibit unique optical and electronic characteristics, making them suitable for applications in fields like organic light-emitting diodes (OLEDs) and chemosensors. rsc.orgriyngroup.com The ability to modify the pyrene core through various chemical reactions starting from this compound allows for the fine-tuning of the resulting material's properties to meet specific application demands. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Blue-Emitting Materials

This compound and its derivatives are extensively utilized in the development of materials for organic light-emitting diodes (OLEDs), particularly for creating blue-emitting materials. rsc.orgriyngroup.commdpi.com The high fluorescence quantum efficiency and chemical stability of the pyrene core make it an attractive luminophore for OLED applications. mdpi.comgoogle.com

Pyrene-based compounds are excellent candidates for emissive layers in OLEDs. rsc.orggoogle.com They can be chemically modified to produce materials that emit light across the visible spectrum, including the highly sought-after pure blue light. rsc.orgmdpi.com For example, novel pyrene-benzimidazole derivatives have been synthesized to act as blue emitters, with specific molecular designs aimed at reducing intermolecular aggregation to achieve efficient and pure blue photo- and electroluminescence. mdpi.com An OLED device using one such derivative as the non-doped emissive layer demonstrated pure blue electroluminescence with a high external quantum efficiency. mdpi.com

Derivatives of this compound also function as hole-transporting materials (HTMs) in OLEDs. nih.govacs.org Functional pyridine-appended pyrene derivatives have been developed and studied as HTMs, showing good device performance at low driving voltages. nih.gov The strategic design of donor-acceptor structures using pyrene derivatives has led to highly efficient blue OLEDs with minimal efficiency roll-off at high brightness. chinesechemsoc.org This is attributed to the creation of a hybrid local and charge-transfer excited state that maximizes the generation of singlet excitons. chinesechemsoc.org The versatility of this compound as a starting material allows for the synthesis of a wide range of pyrene-based materials for various roles within an OLED device. riyngroup.comthermofisher.com

Sensor Development and Chemosensors

This compound is a foundational compound for the creation of fluorescent chemosensors. sigmaaldrich.comriyngroup.com Its derivatives are designed to detect a variety of analytes, including metal ions and anions, through changes in their fluorescence properties. orgsyn.orgriyngroup.com The pyrene moiety acts as a fluorophore, and its emission is sensitive to the local environment and interactions with target molecules.

Fluorescent Chemosensors for Metal Ions (e.g., Hg(II), Cu(II), Fe(II), Al(III), Bi(III))

Derivatives of this compound have been successfully developed as selective and sensitive fluorescent chemosensors for various metal ions. These sensors typically operate via mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or the formation and disruption of pyrene excimers.

Mercury (Hg(II)): Sensors derived from this compound exhibit high selectivity for Hg(II) ions. One such sensor, synthesized from this compound and 2-aminothiol, showed a "turn-on" fluorescence response upon binding Hg(II) through a 2:1 excimer complex formation. mdpi.com Another probe demonstrated a 22-fold increase in excimer fluorescence at 490 nm in the presence of Hg(II) and was successfully used for in vivo imaging of mercury in organisms. nih.govresearchgate.net A Schiff base derivative was also developed as a "turn-on" fluorescent probe for Hg(II) detection, operating through CHEF via excimer formation. rsc.org

Copper (Cu(II)): Several chemosensors for Cu(II) have been synthesized from this compound. A pyrene Schiff base, created through the condensation of this compound and octadecylamine, was used to create a ratiometric fluorescent film sensor for Cu(II). ingentaconnect.com This sensor worked by an increase in pyrene excimer emission accompanied by a decrease in monomer emission upon exposure to Cu(II). ingentaconnect.com Another "turn-off" sensor based on a pyrene-pyrazole Schiff base was developed for the colorimetric and fluorescent detection of Cu(II). mdpi.com Additionally, a simple sensor synthesized from 2-benzothiazolenhydrazone and this compound showed high selectivity for Cu(II) with significant fluorescence enhancement. nycu.edu.tw An amphiphilic pyrene derivative has also been shown to selectively sense Cu(II) in aqueous media through the quenching of its excimer fluorescence. acs.org

Iron (Fe(II)/Fe(III)): A "turn-off" pyrene-based ligand synthesized from this compound and 3-amino-1H-pyrazol-5(4H)-one demonstrated the ability to detect Fe(II) ions with high selectivity and sensitivity. mdpi.com Another colorimetric chemosensor was synthesized for the selective detection of both Cu(II) and Fe(III), showing a distinct color change in the presence of these ions. nih.gov

Aluminum (Al(III)) and Bismuth (Bi(III)): A dual fluorescent chemosensor based on a Schiff base prepared from this compound and nicotinic hydrazide was constructed for the detection of both Al(III) and Bi(III) ions. sigmaaldrich.comresearchgate.netnih.gov This sensor exhibited a significant enhancement of fluorescence intensity upon the addition of these trivalent metal ions. researchgate.netnih.gov The detection was also marked by a visible color change. sigmaaldrich.comresearchgate.net Other pyreno[4,5-d]imidazole derivatives have also been synthesized and evaluated as fluorescent sensors for Bi(III). x-mol.com

Table 1: Performance of this compound-Based Metal Ion Sensors

pH Sensors

Pyrene and its derivatives are well-known for their use as fluorescent pH indicators. thermofisher.com The fluorescence emission of pyrene compounds can be sensitive to the polarity of their microenvironment. This property is exploited in designing pH sensors. For instance, pyranine, a pyrene derivative, is used as a fluorescent pH indicator that shows an emission change in the physiological pH range and is used to measure intracellular pH. thermofisher.com While direct synthesis from this compound for pH sensors is a plausible route, specific examples directly starting from it were not the primary focus of the retrieved results. However, the general principle of pyrene's environmental sensitivity underpins this application.

Temperature and Pressure Sensors

Derivatives of this compound are utilized in the development of fluorescent thermometers. The fluorescence of pyrene, particularly the ratio of its monomer to excimer emission, is highly sensitive to the microenvironment's viscosity and polarity, which can be influenced by temperature. mdpi.comresearchgate.netnih.govbohrium.com

A soluble polymeric fluorescent thermometer was developed by functionalizing a thermoresponsive polymer, poly(methoxy diethylene glycol methacrylate), with pyrene. mdpi.comresearchgate.netnih.gov This polymer undergoes a phase transition in water with changing temperature, which alters the local environment of the pyrene units. mdpi.comresearchgate.net This change translates into a variation in the ratio of excimer to monomer fluorescence intensity (IE/IM), allowing for temperature sensing over a specific range (e.g., 11 °C to 21 °C). mdpi.comresearchgate.netnih.gov As the temperature increases, the polymer collapses, creating a more hydrophobic environment which can affect pyrene excimer formation. mdpi.com Similarly, other amphiphilic alkynylpyrene derivatives have been synthesized to act as ratiometric fluorescent thermometers, showing reversible fluorescence color changes over a broader temperature range (0 °C to 80 °C). rsc.org

While the search results prominently feature temperature sensing, the fundamental principle of using fluorescence changes due to environmental effects, such as motion-induced changes in emission (MICE), also applies to pressure sensing, although specific examples based on this compound for pressure sensing were not detailed in the provided sources. bohrium.com

Anion Recognition (e.g., F-, CN-, S2-)

This compound serves as a key starting material for synthesizing chemosensors for various anions, primarily through fluorescence and colorimetric changes.

Fluoride (B91410) (F⁻): Several chemosensors for fluoride have been developed. A sensor synthesized from pyrene-1-carboxaldehyde and 4-phenylthiosemicarbazide (B147422) showed selective binding to F⁻ ions with changes in both absorption and emission spectra. researchgate.net Another hydrazone-based sensor derived from pyrene-1-aldehyde was capable of visual and fluorescent detection of fluoride. nih.gov Pyrene derivatives with trimethylsilylethynyl groups act as chemodosimeters for fluoride; the reaction with F⁻ removes the silyl (B83357) groups, causing a blue shift in the absorption and fluorescence spectra that is visible to the naked eye. rsc.org Calixarene-based sensors with two pyrene units can also selectively detect fluoride, causing a shift in the pyrene excimer emission. nih.gov Furthermore, pyrene-derived benzimidazoles have shown a specific reaction to fluoride, changing emission color from bright blue to yellowish. aip.org